molecular formula C15H20Cl2N2 B8188797 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride

Cat. No.: B8188797
M. Wt: 299.2 g/mol
InChI Key: SUSMVTGZFPUOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride is a chemical compound of significant interest in medicinal chemistry research. It is provided as a high-purity solid for research purposes only. Compounds featuring the piperidinylmethyl-isoquinoline scaffold are recognized as privileged structures in drug discovery due to their broad spectrum of pharmacological properties . Scientific literature indicates that related tetrahydroisoquinoline-piperidine hybrids demonstrate promising antimicrobial activity against a panel of pathogenic genera, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and various fungal strains . Furthermore, molecular frameworks incorporating similar structural motifs are under investigation for their antitumor potential and have been identified as inhibitors of specific histone demethylases, a mechanism relevant to cancer therapy, particularly for leukemia . This product is intended for research and development use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans. The structural identity of the core scaffold is supported by spectral data, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, as is standard for related compounds .

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)isoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2ClH/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12;;/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSMVTGZFPUOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

The synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride involves acetyl chloride in methanol:

  • Acetylation : Adding 2.0 equivalents of acetyl chloride to (R)-2,5-diaminopentanoic acid hydrochloride in methanol at 5–10°C.

  • Heating : Refluxing at 50–60°C for 8–12 hours to complete esterification.
    This step achieves a 70–75% yield, with the product isolated via solvent evaporation.

Hydrogenation and Boc Protection

In the PMC protocol, hydrogenation of 3-benzyl-spiro-isoquinolino-piperidine derivatives using 10% Pd/C under 40 psi H₂ pressure introduces tert-butyloxycarbonyl (Boc) protection:

  • Boc Anhydride Addition : Reacting the intermediate with Boc anhydride and triethylamine in methanol.

  • Catalytic Hydrogenation : Removing the benzyl group under H₂ atmosphere, yielding 3-Boc-protected piperidine.
    This method achieves a 58% yield with minimal side reactions.

Optimization Strategies for Industrial Scalability

Solvent and Temperature Optimization

ParameterOptimal RangeImpact on Yield/Purity
LiAlH₄ Equivalents1.5–2.0Maximizes reduction efficiency
Reaction Temperature55–65°CPrevents LiAlH₄ decomposition
Solvent CompositionTHF:MeOH (3:1)Enhances solubility of intermediates

Large-Scale Filtration Techniques

Industrial processes prioritize filtration over distillation for isolating (R)-3-aminopiperidine dihydrochloride. Using sintered filters and MTBE washes reduces residual LiAlH₄ contaminants, achieving >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

Compound¹H NMR (δ, ppm)HPLC Purity (%)
(R)-3-Aminopiperidine dihydrochloride1.45–1.62 (m, 4H)99.2
3-Piperidin-3-ylmethyl-isoquinoline7.85–8.10 (m, 4H)98.5

Chiral Purity Assessment

Chiral HPLC with a Chiralpak AD-H column confirms enantiomeric excess (ee) >99% for (R)-isomers, using hexane:isopropanol (80:20) as the mobile phase .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride has been investigated for its potential therapeutic properties. Its unique structure positions it as a promising candidate in drug development, particularly as a precursor for new therapeutic agents.

Antidiabetic Properties:
Research indicates that this compound exhibits significant inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies have shown that it can enhance incretin levels, thereby improving insulin secretion and glucose tolerance in diabetic models.

Case Study: DPP-IV Inhibition
A study demonstrated that this compound could inhibit DPP-IV activity at concentrations as low as 100 µM. This supports its potential role in diabetes management.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit antibacterial and antifungal activities against various pathogens.

Antibacterial Activity:
In vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values indicate potent bioactivity, suggesting potential applications in antibiotic development .

Case Study: Antimicrobial Evaluation
A study focusing on piperidine derivatives found that compounds similar to this compound displayed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating promising antibacterial potential .

Mechanism of Action

The mechanism of action of 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction affects various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Findings and Implications

Salt Form Utility : Dihydrochloride salts universally improve solubility but serve divergent purposes—pharmaceutical (trientine) vs. industrial (azoamidine initiators) .

Safety Considerations : Sensitizing risks in some dihydrochloride salts (e.g., thiouronium derivatives) highlight the need for rigorous toxicity studies on the target compound .

Biological Activity

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to an isoquinoline moiety, which is known for various biological activities. Its chemical structure can be represented as follows:

C14H17Cl2N\text{C}_{14}\text{H}_{17}\text{Cl}_2\text{N}

This unique combination may impart distinct pharmacological properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate receptor activity or inhibit certain enzymes, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : It may inhibit Class I PI3-kinase enzymes, which are implicated in tumorigenesis and cancer progression .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 512 μg/mL, indicating varying degrees of effectiveness .

Antitumor Activity

Research has highlighted the compound's potential as an anti-cancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines by targeting specific signaling pathways associated with tumor growth. The inhibition of PI3K signaling pathways is particularly noteworthy, as this pathway plays a critical role in cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide 45158579Contains sulfonamide group; potential anti-inflammatory properties.
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride 45158580Sulfonic acid derivative; studied for its role in biochemical assays.
3-Piperidin-3-ylmethyl-quinoline dihydrochloride 1187927-46-3Similar quinoline structure; may exhibit different biological activities.

The comparison indicates that while these compounds share structural similarities, their biological activities can differ significantly based on their functional groups and molecular interactions.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. Results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics .
  • Cancer Research : In a preclinical study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-proliferative activity. The mechanism was linked to the inhibition of PI3K signaling pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride?

  • Methodological Answer :

  • UV Spectrophotometry : Determine λmax (e.g., ~343 nm) to confirm absorption characteristics. Use phosphate buffer (pH 6.8) for sample preparation to avoid interference .

  • HPLC : Optimize mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) for retention time consistency (~13 min). Column: C18, flow rate 1.0 mL/min .

  • NMR : Analyze in deuterium oxide to confirm proton environments and salt formation. Peaks for piperidine and isoquinoline moieties should align with theoretical splitting patterns .

    • Data Table :
TechniqueParametersKey Observations
UVλmax 343 nmMatches pharmacopeial standards
HPLCRT 13 minSingle peak, >98% purity
NMRδ 2.8–3.2 (piperidine protons)Confirms dihydrochloride salt formation

Q. Why is the dihydrochloride salt form preferred in synthesizing this compound?

  • Methodological Answer :

  • Enhanced Solubility : The dihydrochloride form increases aqueous solubility (critical for in vitro assays) due to ionic interactions with water .
  • Stability : Dihydrochloride salts exhibit reduced hygroscopicity compared to hydrochloride analogs, improving shelf life under standard lab conditions (25°C, 60% RH) .
  • Synthetic Yield : Two HCl molecules facilitate crystallization, simplifying purification via recrystallization in ethanol/water mixtures .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing or dissolving .
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
  • Emergency Measures : For skin contact, rinse with water ≥15 min; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Normalization : Use GraphPad Prism to standardize IC50 values relative to cell viability controls (e.g., MTT assay) .
  • Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free media for receptor studies) to minimize variability .
  • Mechanistic Profiling : Compare phosphodiesterase (PDE) inhibition vs. anti-inflammatory activity using ELISA for cAMP/PGE2 levels to clarify primary mechanisms .

Q. What strategies mitigate batch-to-batch variability in dihydrochloride salt synthesis?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., HCl stoichiometry, reaction time). A 2:1 molar ratio of HCl to freebase ensures consistent salt formation .

  • Quality Control : Implement in-process checks via FT-IR for amine protonation (peaks at 2500–2700 cm⁻¹) .

  • Crystallization Control : Slow cooling (1°C/min) in ethanol/water (70:30) yields uniform crystal size (confirmed by SEM) .

    • Data Table :
VariableOptimal RangeImpact on Purity
HCl Ratio2.0–2.2 eq≥99% salt formation
Temp0–5°CReduces byproducts
Stirring300 rpmEnsures homogeneity

Q. How does the dihydrochloride form influence pharmacokinetic properties compared to freebase or hydrochloride analogs?

  • Methodological Answer :

  • Bioavailability : Dihydrochloride salts show 20–30% higher Cmax in rodent models due to improved intestinal solubility (e.g., pH 6.8 dissolution media) .
  • Metabolic Stability : Use LC-MS/MS to compare plasma half-life. Dihydrochloride forms resist cytochrome P450-mediated degradation better than freebases .
  • Tissue Penetration : Autoradiography in tumor xenografts reveals 1.5× higher accumulation vs. hydrochloride salts, attributed to enhanced passive diffusion .

Q. What statistical methods are appropriate for analyzing dose-response discrepancies in preclinical studies?

  • Methodological Answer :

  • Mixed-Effect Models : Account for inter-animal variability using R or SAS. Include fixed effects (dose, time) and random effects (batch, operator) .
  • Bland-Altman Analysis : Quantify agreement between in vitro and in vivo IC50 values .
  • Power Analysis : Ensure n ≥ 6 per group (α=0.05, β=0.2) to detect ≥20% effect size differences .

Key Considerations for Experimental Design

  • Stability Studies : Store lyophilized dihydrochloride at -20°C; monitor degradation via HPLC every 6 months .
  • Combination Therapies : Screen synergistic partners (e.g., Y-39983 dihydrochloride for cancer resistance reversal) using Chou-Talalay synergy indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.